molecular formula C22H18Cl2N2O3S B2435347 N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 476326-23-5

N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

Cat. No.: B2435347
CAS No.: 476326-23-5
M. Wt: 461.36
InChI Key: IPLKWDMYRPARNC-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H18Cl2N2O3S and its molecular weight is 461.36. The purity is usually 95%.
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Scientific Research Applications

Material Science Applications

Synthesis and Characterization of Soluble Polymides : Novel polyimides synthesized from aromatic tetracarboxylic dianhydrides and diamines, including compounds structurally related to the given chemical, show promising applications in material science. These polymides are noted for their solubility in various organic solvents, high thermal stability, and ability to form transparent, tough, and flexible films, making them suitable for advanced coatings, films, and composite materials (Imai, Maldar, & Kakimoto, 1984).

Pharmacological Research

Peripheral Benzodiazepine Receptors and Inflammation : Research on compounds structurally akin to the provided chemical name, such as 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, has explored their anti-inflammatory properties. These studies have demonstrated significant potential in modulating inflammatory responses, indicating a broader application in developing anti-inflammatory drugs (Torres et al., 1999).

Organic Chemistry and Catalysis

Rh-Catalyzed Oxidative Coupling : The development of methodologies for the synthesis of isoquinolones from benzamides and alkynes through oxidative ortho C-H activation illustrates the utility of isoquinoline derivatives in organic synthesis. This approach highlights the potential of compounds with isoquinoline structures in facilitating the construction of complex organic molecules, including polycyclic amides, which are significant in medicinal chemistry and drug development (Song et al., 2010).

Antimicrobial Research

Synthesis and Antimicrobial Activity of Quinazoline Derivatives : The research into quinazoline derivatives, sharing core structural similarities with the given compound, has shown that these molecules possess significant antimicrobial properties. These findings support the potential use of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Desai, Shihora, & Moradia, 2007).

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O3S/c23-18-7-10-20(24)21(13-18)25-22(27)16-5-8-19(9-6-16)30(28,29)26-12-11-15-3-1-2-4-17(15)14-26/h1-10,13H,11-12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLKWDMYRPARNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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